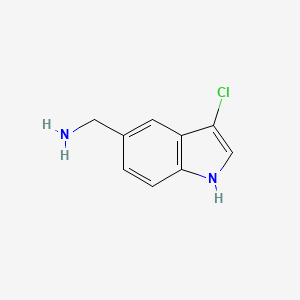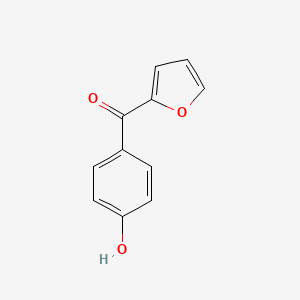![molecular formula C21H33N3O3 B8710187 TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8710187.png)
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Attachment of the propan-2-yloxy group: This can be done through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: A simpler compound with similar functional groups but lacking the spirocyclic structure.
1-Amino-2-methylpropan-2-ol: Another related compound with a different arrangement of functional groups.
Uniqueness
The uniqueness of TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H33N3O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl 7-(4-amino-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-15(2)26-18-13-16(7-8-17(18)22)23-12-10-21(14-23)9-6-11-24(21)19(25)27-20(3,4)5/h7-8,13,15H,6,9-12,14,22H2,1-5H3 |
InChI Key |
NPZIKYXRTWUPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)

![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)




![{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}methyl acetate](/img/structure/B8710192.png)

